molecular formula C16H19NO B5151536 1-(Naphthalen-1-ylmethyl)piperidin-3-ol

1-(Naphthalen-1-ylmethyl)piperidin-3-ol

Cat. No.: B5151536
M. Wt: 241.33 g/mol
InChI Key: YEZFYEJRKPRXID-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds The presence of the naphthalene moiety in this compound adds to its structural complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)piperidin-3-ol typically involves the following steps:

    Formation of Naphthalen-1-ylmethyl Chloride: This can be achieved by reacting naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: The naphthalen-1-ylmethyl chloride is then reacted with piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Naphthalen-1-ylmethyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a wide range of applications in organic synthesis and drug development.

    Naphthalene: A polycyclic aromatic hydrocarbon with various industrial and chemical applications.

    Piperidin-3-ol: A hydroxylated piperidine derivative with potential biological activity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-15-8-4-10-17(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15,18H,4,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZFYEJRKPRXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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